molecular formula C7H8N2O2 B2922278 6-Amino-3-methylpicolinic acid CAS No. 1628841-42-8

6-Amino-3-methylpicolinic acid

Cat. No.: B2922278
CAS No.: 1628841-42-8
M. Wt: 152.153
InChI Key: QAUXOXHWEABBCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-3-methylpicolinic acid is an organic compound with the chemical formula C7H8N2O2. It is a derivative of picolinic acid, characterized by the presence of an amino group at the 6th position and a methyl group at the 3rd position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-methylpicolinic acid typically involves the nitration of 3-methylpyridine followed by reduction and subsequent carboxylation. The nitration step introduces a nitro group at the 6th position, which is then reduced to an amino group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and catalytic processes to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-methylpicolinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Amino-3-methylpicolinic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in coordination chemistry.

    Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.

    Industry: Used in the development of herbicides and other agrochemicals

Mechanism of Action

The mechanism of action of 6-Amino-3-methylpicolinic acid involves its interaction with specific molecular targets. For instance, it can bind to metal ions, forming stable complexes that inhibit the activity of certain enzymes. This interaction can disrupt biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Methylpicolinic acid: Lacks the amino group at the 6th position.

    6-Aminopicolinic acid: Lacks the methyl group at the 3rd position.

    Picolinic acid: Lacks both the amino and methyl groups.

Uniqueness

6-Amino-3-methylpicolinic acid is unique due to the presence of both the amino and methyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-amino-3-methylpyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-4-2-3-5(8)9-6(4)7(10)11/h2-3H,1H3,(H2,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAUXOXHWEABBCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To methyl 6-amino-3-bromopicolinate (500 mg, 2.2 mmol), tetramethylstannane (900 μL, 6.5 mmol) and LiCl (354 mg, 8.7 mmol) in DMF (6 mL) was added Pd(PPh3)4 (76 mg, 10 mol %). The reaction mixture was heated at 110° C. for 3 h. Additional tetramethylstannane, LiCl and Pd(PPh3)4 were added and heating continued for 6 h. Purification via silica gel chromatography (0-20% MeOH in DCM) gave the title compound.
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500 mg
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900 μL
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354 mg
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6 mL
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76 mg
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0 (± 1) mol
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